molecular formula C18H18ClNO B1680907 (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol CAS No. 129672-23-7

(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol

Cat. No.: B1680907
CAS No.: 129672-23-7
M. Wt: 299.8 g/mol
InChI Key: NVHUFRKDLSFBFZ-FUHWJXTLSA-N
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Description

“(6aR,13bS)-11-Chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol” is a complex molecule with the molecular formula C18H18ClNO . It is a derivative of benzazepines, which are biologically important heterocyclic systems .


Synthesis Analysis

The synthesis of benzazepines and their derivatives, including “(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho1,2-abenzazepin-12-ol”, has been a topic of research for many years . The methods for the synthesis of derivatives of benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .


Molecular Structure Analysis

The molecular structure of benzazepines involves an azepine ring annulated with a benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible .


Chemical Reactions Analysis

The chemical reactions involving benzazepines are diverse and depend on the specific structure of the molecule . The reactions can involve cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .

Scientific Research Applications

In vitro Drug Allergy Detection

A study discussed the use of chlorazepate, a benzodiazepine, highlighting its potential adverse effects, including skin rashes, in the context of drug allergy detection systems incorporating human liver microsomes. This highlights the relevance of such compounds in studying drug allergies and adverse reactions (Sachs et al., 2001).

Dopamine D1 Receptor Radioligand

Research into the dopamine D1 receptor radioligand, specifically [(11)C]NNC 112, sheds light on its potential applications in neuroscience, especially for studying dopamine's role in the brain. The compound's biodistribution and radiation-absorbed doses in humans have been estimated, indicating its utility in PET scans for neurological research (Cropley et al., 2006).

Neuropharmacological Effects

A study on SKF83959, a dopamine D1 receptor agonist, examined its protective effects in a model of dementia. This research suggests the compound's potential for treating cognitive dysfunction, providing insights into the neuropharmacological applications of similar compounds (Sheng et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol can be achieved through a multi-step process involving the formation of key intermediates and subsequent functional group transformations.", "Starting Materials": [ "2-chlorobenzaldehyde", "1,2-diaminocyclohexane", "cyclohexanone", "NaBH4", "HCl", "NaOH", "NaNO2", "CuCl", "H2O2", "NaHCO3", "HClO4", "Na2SO4", "Et2O", "MeOH", "AcOH", "NaOAc", "NaBH(OAc)3", "NaOH" ], "Reaction": [ "Step 1: Synthesis of 2-chlorobenzylamine by reducing 2-chlorobenzaldehyde with NaBH4 in MeOH", "Step 2: Formation of 2-chlorobenzylamino-cyclohexanone by condensing 2-chlorobenzylamine with cyclohexanone in the presence of HCl", "Step 3: Conversion of 2-chlorobenzylamino-cyclohexanone to 2-chlorobenzylamino-cyclohexanol by reduction with NaBH4 in MeOH", "Step 4: Diazotization of 2-chlorobenzylamino-cyclohexanol with NaNO2 in HCl/H2O", "Step 5: Coupling of the diazonium salt with CuCl in AcOH to form the corresponding azo compound", "Step 6: Oxidation of the azo compound with H2O2 in the presence of NaHCO3 to form the corresponding nitroso compound", "Step 7: Conversion of the nitroso compound to the corresponding amine by reduction with NaBH(OAc)3 in MeOH", "Step 8: Cyclization of the amine with cyclohexanone in the presence of NaOH to form the final product, (6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol" ] }

CAS No.

129672-23-7

Molecular Formula

C18H18ClNO

Molecular Weight

299.8 g/mol

IUPAC Name

(6aS,13bR)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol

InChI

InChI=1S/C18H18ClNO/c19-15-9-12-7-8-20-16-6-5-11-3-1-2-4-13(11)18(16)14(12)10-17(15)21/h1-4,9-10,16,18,20-21H,5-8H2/t16-,18+/m0/s1

InChI Key

NVHUFRKDLSFBFZ-FUHWJXTLSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]3[C@H]1NCCC4=CC(=C(C=C34)O)Cl

SMILES

C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl

Canonical SMILES

C1CC2=CC=CC=C2C3C1NCCC4=CC(=C(C=C34)O)Cl

Appearance

Solid powder

129672-23-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

11-chloro-6,6a,7,8,9,13b-hexahydro-5H-benzo(d)naphth(2,1-b)azepine-12-ol
SCH 40853
SCH-40853

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol
Reactant of Route 2
(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol
Reactant of Route 3
(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol
Reactant of Route 4
(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol
Reactant of Route 5
(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol
Reactant of Route 6
(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol

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